15-Hydroxypentadecanoate
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Overview
Description
15-hydroxypentadecanoate is an omega-hydroxy-lon-chain fatty acid anion that is the conjugate base of 15-hydroxypentadecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 15-hydroxypentadecanoic acid.
Scientific Research Applications
Catalytic and Synthetic Applications
Zeolite-Catalyzed Macrolactonization : 15-Hydroxypentadecanoic acid has been used in the zeolite-catalyzed lactonization process. This process, performed in concentrated toluene solution, is significant in chemical synthesis and industrial applications (Ookoshi & Onaka, 1998).
Synthesis Routes : Several routes have been developed for the synthesis of 15-Hydroxypentadecanoic acid from various starting materials, indicating its importance in organic synthesis (Nesmeyanov et al., 1960).
Synthesis from 10-Undecenoic Acid : A method has been proposed for obtaining 15-Hydroxypentadecanoic acid from 10-undecenoic acid, showcasing the versatility of this compound in chemical synthesis (Zakharkin & Pryanishnikov, 1982).
Surface Science and Materials Research
- Self-Assembled Monolayers (SAMs) : 15-Hydroxypentadecanoic acid has been studied for its ability to form self-assembled monolayers on graphite, with implications for materials science and nanotechnology (Wintgens et al., 2003).
Biochemical and Enzymatic Studies
Lipase-Catalyzed Synthesis : The compound has been used in lipase-catalyzed synthesis of cyclopentadecanolide, showcasing its role in enzymatic processes and potential applications in biochemistry (Shen et al., 2011).
Enzymatic Lactonization : It has been demonstrated that certain enzymes can catalyze the lactonization of 15-Hydroxypentadecanoic acid, further emphasizing its biochemical significance (Antczak et al., 1991).
Miscellaneous Applications
- Use in Perfume and Cosmetic Industry : 15-Hydroxypentadecanoic acid has found applications in the perfume and cosmetic industry, especially in extending the action of certain fragrances (McGovern & Beroza, 1967).
Properties
Molecular Formula |
C15H29O3- |
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Molecular Weight |
257.39 g/mol |
IUPAC Name |
15-hydroxypentadecanoate |
InChI |
InChI=1S/C15H30O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h16H,1-14H2,(H,17,18)/p-1 |
InChI Key |
BZUNJUAMQZRJIP-UHFFFAOYSA-M |
SMILES |
C(CCCCCCCO)CCCCCCC(=O)[O-] |
Canonical SMILES |
C(CCCCCCCO)CCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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